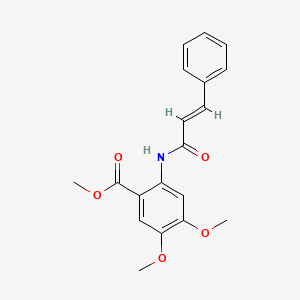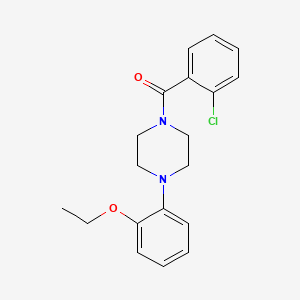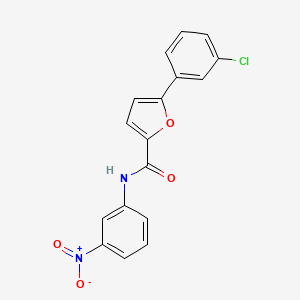![molecular formula C17H17N3S B5820575 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole, also known as MMTP, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MMTP has been found to possess various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole exerts its biological activities through the inhibition of enzymes involved in various metabolic pathways. For example, 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been found to inhibit the activity of beta-lactamase, an enzyme that is responsible for the resistance of bacteria to beta-lactam antibiotics. 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis. 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has also been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for various assays. However, 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole also has some limitations. Its solubility in water is relatively low, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole. One potential direction is the development of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole-based drugs for the treatment of bacterial and fungal infections. Another potential direction is the investigation of the use of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole as a chemotherapeutic agent for the treatment of cancer. Furthermore, the elucidation of the exact mechanism of action of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole could provide insights into the development of new drugs with similar biological activities.
Synthesemethoden
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole can be synthesized through a multistep process involving the reaction of 3-methylbenzyl chloride with thiosemicarbazide, followed by cyclization with phenylhydrazine and subsequent alkylation with methyl iodide. The resulting product is then purified using column chromatography to obtain 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition, 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been found to possess antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. It has been suggested that 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole exerts its antitumor effects through the induction of apoptosis and inhibition of cell proliferation.
Eigenschaften
IUPAC Name |
4-methyl-3-[(3-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-13-7-6-8-14(11-13)12-21-17-19-18-16(20(17)2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZXNMQXDOYAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)

![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)

![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)